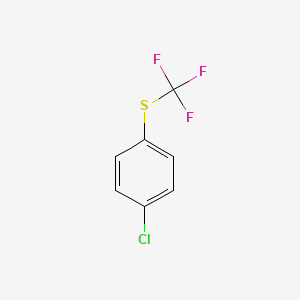

4-Chlorophenyl trifluoromethyl sulfide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFBQTUDGRJCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352857 | |

| Record name | 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-16-9 | |

| Record name | 1-Chloro-4-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenyl trifluoromethyl sulfide (CAS 407-16-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl trifluoromethyl sulfide, with the CAS Registry Number 407-16-9, is a halogenated aromatic sulfide. It is a key building block in synthetic organic chemistry, primarily utilized as an intermediate in the creation of more complex molecules. Its structure, featuring a 4-chlorophenyl ring attached to a trifluoromethylthio (-SCF₃) group, makes it a valuable precursor in the agrochemical and pharmaceutical industries.[1] The incorporation of the trifluoromethylthio moiety is a well-established strategy in medicinal chemistry to enhance critical drug properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.

Physicochemical and Computational Data

Quantitative data for this compound has been aggregated from various chemical suppliers and databases. These properties are essential for experimental design, reaction optimization, and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 407-16-9 | [4][5] |

| Molecular Formula | C₇H₄ClF₃S | [4][5] |

| Molecular Weight | 212.61 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 175 °C | [5] |

| Density | 1.43 g/cm³ | [5] |

| Flash Point | 42 °C | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| LogP | 3.9519 | [6] |

| MDL Number | MFCD00040954 | [4] |

| Purity | Typically ≥98% | [4] |

Synthesis and Reactivity

The synthesis of aryl trifluoromethyl sulfides can be achieved through several modern organic chemistry methods. Direct trifluoromethylthiolation of aromatic compounds is a primary strategy. While a specific, detailed protocol for this compound is not widely published, a representative experimental procedure can be adapted from established copper-promoted trifluoromethylthiolation reactions.

General Synthetic Workflow

A common approach involves the reaction of a trifluoromethylthiolating agent with an appropriate aryl precursor, such as an aryl boronic acid or an aryl halide, often catalyzed by a transition metal like copper.

Representative Experimental Protocol: Copper-Promoted Trifluoromethylthiolation

This protocol is a representative example based on modern trifluoromethylthiolation methods.[6] Researchers should optimize conditions for specific laboratory setups.

-

Reagent Preparation : To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chlorophenylboronic acid (1.0 eq.), a copper(I) catalyst such as CuI (0.1 eq.), and a suitable trifluoromethylthiolating agent (e.g., silver(I) trifluoromethylthiolate, AgSCF₃) (1.5 eq.).

-

Solvent Addition : Add a dry, degassed organic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), via syringe.

-

Reaction Execution : Heat the stirred reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the solvent and inorganic salts.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

This compound serves as a critical intermediate for introducing the trifluoromethylthio (-SCF₃) group into target molecules, a strategy widely employed in drug design and agrochemical development.[1]

Role in Medicinal Chemistry

The -SCF₃ group is considered a "super-trifluoromethyl" group because it possesses a unique combination of properties that can significantly enhance the pharmacological profile of a drug candidate.[3][7]

-

Increased Lipophilicity : The high lipophilicity of the -SCF₃ group (Hansch π value is significantly positive) can improve a molecule's ability to cross biological membranes, potentially leading to better absorption and distribution.[2]

-

Metabolic Stability : The sulfur-carbon bond and the carbon-fluorine bonds are strong, making the -SCF₃ group resistant to metabolic degradation. This can increase the half-life of a drug, allowing for less frequent dosing.[2]

-

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -SCF₃ moiety can alter the pKa of nearby functional groups and influence the electronic environment of the molecule, which can lead to enhanced binding affinity with biological targets.[3]

-

Bioisosteric Replacement : It can serve as a bioisostere for other groups, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and safety profile.

Agrochemical Applications

In agrochemistry, this compound is used to synthesize novel herbicides and fungicides.[1] The mechanism in these applications often involves the disruption of essential biological processes in weeds or fungi, with the -SCF₃ group contributing to the potency and environmental persistence of the active ingredient.[1]

Spectroscopic Analysis

-

¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the para-substitution pattern, the spectrum would likely exhibit a characteristic AA'BB' system of two doublets, each integrating to 2H.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for the aromatic carbons. The carbon directly attached to the sulfur atom and the carbon bearing the chlorine atom would be shifted accordingly. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR : A single, sharp signal would be expected for the three equivalent fluorine atoms of the -CF₃ group.

-

IR Spectroscopy : The infrared spectrum would display characteristic absorption bands. Key expected frequencies include C-F stretching vibrations (strong, in the 1100-1300 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (approx. 1475-1600 cm⁻¹), and a C-Cl stretching band (typically 700-850 cm⁻¹). The spectrum for the closely related 4-Fluorophenyl trifluoromethyl sulfide shows strong absorbances in these regions.[8]

Safety and Handling

This compound is classified as a toxic substance and requires careful handling in a controlled laboratory environment.[5]

-

Hazard Statements : Labeled as "T: Toxic". May be harmful if ingested, inhaled, or absorbed through the skin.

-

Precautionary Measures :

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames as it has a relatively low flash point.[5]

-

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from direct sunlight and incompatible materials.[1]

References

- 1. Page loading... [guidechem.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 407-16-9 | 5666-7-04 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. 4-Fluorophenyl trifluoromethyl sulphide [webbook.nist.gov]

Spectral Analysis of 4-Chlorophenyl Trifluoromethyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Chlorophenyl trifluoromethyl sulfide (CAS No. 407-16-9), a compound of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Core Spectral Data

The following sections summarize the key spectral data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound provide characteristic signals corresponding to the different nuclei in its structure.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.59 | Doublet (d) | 8.4 | 2H, Aromatic (ortho to -SCF₃) |

| 7.41 | Doublet (d) | 8.5 | 2H, Aromatic (ortho to -Cl) |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 137.71 | Singlet (s) | - | Aromatic C (para to -Cl) |

| 137.60 | Singlet (s) | - | Aromatic C (para to -SCF₃) |

| 130.55 | Quartet (q) | 308.7 | -CF₃ |

| 129.82 | Singlet (s) | - | Aromatic CH (ortho to -Cl) |

| 122.80 | Singlet (s) | - | Aromatic C (ipso to -SCF₃) |

| 122.78 | Singlet (s) | - | Aromatic CH (ortho to -SCF₃) |

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

Table 3: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| -42.85 | Singlet (s) |

Solvent: CDCl₃, Spectrometer Frequency: 470 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. While a specific experimental spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on its structural components.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch.[1][2][3] |

| 1600-1585 | Medium-Strong | Aromatic C=C ring stretch.[1][2][3] |

| 1500-1400 | Medium-Strong | Aromatic C=C ring stretch.[1][2][3] |

| 1100-1300 | Strong | C-F stretch (from CF₃ group).[4][5] |

| 810-840 | Strong | p-Disubstituted C-H out-of-plane bend.[1][2][3] |

| 700-600 | Medium | C-S stretch.[6][7] |

| ~750 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 211.97 | Calculated Molecular Ion [M]⁺ for C₇H₄ClF₃S |

| 211.99 | Found Molecular Ion [M]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are crucial for reproducibility and validation. The following sections outline the experimental protocols for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

-

¹⁹F NMR Acquisition: The ¹⁹F NMR spectrum is acquired with chemical shifts reported in ppm relative to an external standard such as CFCl₃ (δ 0.00).

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a suitable volatile solvent (e.g., chloroform) can be prepared, and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.

-

Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates (or the solvent) is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final IR spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Gas Chromatography (GC): The GC is equipped with a suitable capillary column (e.g., a non-polar column). The oven temperature is programmed to ensure good separation of the analyte. Helium is typically used as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The logical flow of acquiring and analyzing the spectral data for this compound is depicted in the following diagram.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. ias.ac.in [ias.ac.in]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. The C=S stretching frequency and the “−N−C=S bands” in the infrared | Semantic Scholar [semanticscholar.org]

Reactivity and stability of 4-Chlorophenyl trifluoromethyl sulfide

An In-depth Technical Guide to the Reactivity and Stability of 4-Chlorophenyl trifluoromethyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key organofluorine compound, serves as a vital building block in the synthesis of novel pharmaceutical and agrochemical agents. The incorporation of the trifluoromethylthio (-SCF₃) group into an aromatic scaffold imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are highly desirable in drug design.[1] This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, supported by experimental data and protocols. It aims to serve as a critical resource for scientists engaged in synthetic chemistry and drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data provides a baseline for understanding its behavior in various chemical environments.

| Property | Value | Reference(s) |

| CAS Number | 407-16-9 | [2],[3] |

| Molecular Formula | C₇H₄ClF₃S | [4],[2] |

| Molecular Weight | 212.62 g/mol | [2],[3] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Boiling Point | 175 °C | [3],[5] |

| Flash Point | 42 °C | [3] |

| Density | 1.43 g/cm³ | [3] |

| Purity | ≥98% (Commercially available) | [2],[5] |

| LogP (Octanol/Water) | 3.9519 | [2] |

| H-Bond Acceptors | 1 | [2] |

| H-Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Stability Profile

The stability of this compound is a key attribute for its application as a synthetic intermediate.

-

Thermal Stability : Aryl trifluoromethyl sulfides are generally considered to be thermally stable. While certain trifluoromethylthiolating salts can be thermally sensitive, the covalently bound aryl sulfides exhibit greater robustness.[6] Studies on the closely related aryl trifluoromethyl sulfoxides show significant configurational stability, with thermal enantiomerization occurring only at temperatures exceeding 200 °C.[7][8] This suggests that the foundational sulfide structure is highly resistant to thermal decomposition under typical synthetic conditions.

-

Photostability : Molecules incorporating the trifluoromethyl group often exhibit enhanced photostability.[9] Research on trifluoromethyl-substituted quinolines demonstrated good stability under white-LED irradiation, a property that can be partly attributed to the robust nature of the C-F bonds.[9]

-

Chemical Stability : The compound is stable under standard storage conditions. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring to electrophilic attack and reduces the nucleophilicity of the sulfur atom compared to non-fluorinated analogues.[10][11] This electronic effect contributes to its overall chemical stability and inertness towards many common reagents, making it a reliable building block.

Reactivity Profile

The reactivity of this compound is dominated by the properties of the trifluoromethylthio group and the chloro-substituted aromatic ring.

Oxidation at the Sulfur Center

The most significant and synthetically useful reaction of aryl trifluoromethyl sulfides is the oxidation of the sulfur atom. The sulfur can be selectively oxidized to form the corresponding sulfoxide or further oxidized to the sulfone. These oxidized derivatives are valuable intermediates in their own right.

-

Sulfide to Sulfoxide : A simple and efficient method involves the use of trifluoroperacetic acid (TFPAA), prepared in situ from trifluoroacetic acid and aqueous hydrogen peroxide.[8] This method is highly selective, yielding the sulfoxide without significant over-oxidation to the sulfone.[8]

-

Sulfide to Sulfone : More vigorous oxidation conditions will lead to the formation of the corresponding sulfone. The reactivity order for similar compounds in reductive conditions is sulfone > sulfoxide > sulfide, indicating the relative stability of the sulfide.[12]

Reactions at the Aromatic Ring

-

Nucleophilic Aromatic Substitution (SNAr) : The presence of two strong electron-withdrawing groups (Cl and SCF₃) on the benzene ring, particularly in a para relationship, activates the ring for SNAr. The chlorine atom can be displaced by potent nucleophiles. Related sulfone compounds, such as trichloromethyl-4-chlorophenyl sulfone, readily undergo SNAr reactions with amines and hydrazine.[13]

-

Electrophilic Aromatic Substitution : The trifluoromethylthio group (-SCF₃) is strongly electron-withdrawing, with a Hammett constant (σₚ) of 0.54, similar to a trifluoromethyl group.[11] This deactivates the aromatic ring, making electrophilic aromatic substitution reactions challenging to perform.

-

Cross-Coupling Reactions : this compound is typically the product of cross-coupling reactions rather than a substrate. However, the carbon-chlorine bond is generally stable. In nickel-catalyzed trifluoromethylthiolation reactions to form aryl trifluoromethyl sulfides, aryl chlorides are noted to be unreactive, whereas aryl iodides and bromides are effective substrates.[6] This implies the C-Cl bond in the title compound is inert under these specific catalytic conditions.

Nucleophilicity of the Sulfur Atom

While sulfides are generally nucleophilic, the potent electron-withdrawing nature of the CF₃ group significantly diminishes the nucleophilicity of the adjacent sulfur atom.[14] Therefore, reactions typical for alkyl or simple aryl sulfides, such as alkylation to form sulfonium salts, would require more forcing conditions.

Experimental Protocols

Protocol for Synthesis: Nickel-Catalyzed Trifluoromethylthiolation

This protocol is adapted from methodologies developed for the synthesis of aryl trifluoromethyl sulfides from aryl halides.[6] Note that while aryl chlorides are generally poor substrates, this illustrates the fundamental pathway to the target compound class.

Objective: To synthesize an aryl trifluoromethyl sulfide via Ni-catalyzed cross-coupling.

Reagents:

-

4-Bromo-1-chlorobenzene (or 4-iodo-1-chlorobenzene)

-

[NMe₄][SCF₃] (Tetramethylammonium trifluoromethanethiolate)

-

NiCl₂(glyme) (Nickel(II) chloride dimethoxyethane adduct)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inside a nitrogen-filled glovebox, add NiCl₂(glyme) (5 mol %) and dtbbpy (5 mol %) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Add anhydrous THF to the vial.

-

Add the aryl halide (1.0 equiv) followed by [NMe₄][SCF₃] (1.2 equiv).

-

Seal the vial, remove it from the glovebox, and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Protocol for Oxidation to 4-Chlorophenyl trifluoromethyl sulfoxide

This protocol is based on a selective oxidation method for aryl trifluoromethyl sulfides.[8]

Objective: To selectively oxidize this compound to its corresponding sulfoxide.

Reagents:

-

This compound

-

Hydrogen peroxide (H₂O₂, 30% aq. solution)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare the trifluoroperacetic acid (TFPAA) oxidant by carefully adding hydrogen peroxide (1.2 equiv) to trifluoroacetic acid (5.0 equiv) at 0 °C. Caution: TFPAA is a strong oxidant.

-

Slowly add the freshly prepared TFPAA solution to the sulfide solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude sulfoxide by flash column chromatography.

Visualized Workflows and Pathways

Caption: Nickel-catalyzed synthesis workflow for aryl trifluoromethyl sulfides.

Caption: Key reactivity pathways of this compound.

Conclusion

This compound is a robust and versatile chemical intermediate characterized by high thermal and chemical stability. Its reactivity is primarily centered on the oxidation of the sulfur atom to form sulfoxides and sulfones, and the potential for nucleophilic aromatic substitution at the chlorine-bearing carbon. The strong electron-withdrawing nature of the -SCF₃ group governs its stability and reactivity profile, making it a predictable and valuable component in the design of complex molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge required for the effective handling, modification, and application of this important building block.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C7H4ClF3S | CID 735847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 407-16-9 | 5666-7-04 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

The Mechanism of Trifluoromethylthiolation with 4-Chlorophenyl Trifluoromethyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (–SCF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This moiety can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. While a variety of reagents have been developed for direct trifluoromethylthiolation, this guide explores the mechanistic intricacies of utilizing 4-chlorophenyl trifluoromethyl sulfide as a precursor for this critical transformation. Direct activation of the robust aryl-SCF3 bond is challenging; therefore, the most viable pathway proceeds through the corresponding sulfoxide, which then undergoes an "interrupted" Pummerer reaction.

Core Mechanism: A Two-Step Activation Pathway

The use of this compound as a trifluoromethylthiolating agent is not a direct process. It necessitates a two-step activation sequence:

-

Oxidation: The sulfide is first oxidized to the more reactive 4-chlorophenyl trifluoromethyl sulfoxide.

-

Interrupted Pummerer Reaction: The sulfoxide is then activated by a strong electrophile, such as triflic anhydride (Tf2O), to generate a highly electrophilic sulfur species. This species is then intercepted by a nucleophilic substrate, leading to the transfer of the trifluoromethylthio group.

Step 1: Oxidation of this compound

The initial and crucial step is the selective oxidation of the sulfide to the sulfoxide. Over-oxidation to the corresponding sulfone must be avoided, as sulfones are generally unreactive in the subsequent Pummerer-type chemistry.

Experimental Protocol: Oxidation of Aryl Trifluoromethyl Sulfides

A general and effective method for the selective oxidation of aryl trifluoromethyl sulfides to their corresponding sulfoxides involves the use of hydrogen peroxide in trifluoroacetic acid (TFA).[1]

-

Reaction Setup: To a solution of the aryl trifluoromethyl sulfide (1.0 eq.) in trifluoroacetic acid, add 1.2 equivalents of 30% aqueous hydrogen peroxide at 0 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C, and the consumption of the starting sulfide is monitored by a suitable technique such as GC-MS or TLC.

-

Work-up: Upon completion, the reaction mixture is carefully neutralized and the product is extracted with an organic solvent.

-

Purification: The crude product is then purified by column chromatography to yield the pure aryl trifluoromethyl sulfoxide.

| Reactant | Oxidant (eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Sulfoxide:Sulfone) |

| Phenyl trifluoromethyl sulfide | H2O2 (1.2) | TFA | 0 | 6 | Quantitative | >99:1 |

| This compound | H2O2 (1.2) | TFA | 0 | 6-8 | High | High |

Table 1: Representative data for the selective oxidation of aryl trifluoromethyl sulfides. Data is generalized from typical procedures found in the literature.

Step 2: The Interrupted Pummerer Reaction

With the 4-chlorophenyl trifluoromethyl sulfoxide in hand, the key trifluoromethylthiolation step can proceed via an interrupted Pummerer reaction.[2][3] This reaction is distinct from the classical Pummerer rearrangement, as the goal is to transfer the SCF3 group rather than rearrange the sulfoxide.

Mechanism:

-

Activation: The sulfoxide oxygen is activated by a strong electrophile, typically triflic anhydride (Tf2O), forming a highly reactive sulfonium intermediate.

-

Nucleophilic Attack: An electron-rich aromatic or heteroaromatic substrate attacks the electrophilic sulfur of the activated intermediate. This step is an electrophilic aromatic substitution where the activated sulfoxide acts as the electrophile.

-

Selective Dealkylation/Dearylation: The resulting sulfonium salt is then treated with a nucleophilic base, such as diethylamine, which selectively removes the less electrophilic aryl group (in this case, the 4-chlorophenyl group), transferring the trifluoromethylthio group to the substrate and regenerating aromaticity.

Experimental Protocol: C-H Trifluoromethylthiolation via Interrupted Pummerer Reaction

The following is a general procedure for the trifluoromethylthiolation of an arene using an aryl trifluoromethyl sulfoxide.[2][3]

-

Reaction Setup: To a solution of the aryl trifluoromethyl sulfoxide (1.0 eq.) and the arene substrate (1.0-2.0 eq.) in a suitable solvent (e.g., dichloromethane), triflic anhydride (1.1 eq.) is added at a low temperature (e.g., -78 °C).

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until the formation of the sulfonium salt intermediate is complete.

-

Group Removal: A nucleophilic amine, such as diethylamine, is then added to facilitate the removal of the aryl group and formation of the final product.

-

Work-up and Purification: The reaction is quenched, and the desired trifluoromethylthiolated product is isolated and purified using standard techniques like column chromatography.

| Arene Substrate | Trifluoromethylthiolating Agent | Activator | Yield (%) |

| Indole | Aryl trifluoromethyl sulfoxide | Tf2O | ~70-90 |

| Pyrrole | Aryl trifluoromethyl sulfoxide | Tf2O | ~60-80 |

| Anisole | Aryl trifluoromethyl sulfoxide | Tf2O | ~50-70 |

Table 2: Typical yields for the C-H trifluoromethylthiolation of various arenes via the interrupted Pummerer reaction. Yields are representative and can vary based on specific substrates and reaction conditions.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key mechanistic pathways and the overall experimental workflow.

Alternative Mechanistic Considerations and Conclusion

Direct cleavage of the aryl-sulfur bond in this compound to generate a trifluoromethylthiolating species is generally not favored due to the high bond dissociation energy. While radical pathways for trifluoromethylthiolation are known, they typically employ precursors that are more readily cleaved to form the SCF3 radical, such as N-trifluoromethylthiosaccharin under photoredox catalysis.[4]

References

- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 2. Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chlorophenyl Trifluoromethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorophenyl trifluoromethyl sulfide, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical properties, outlines a general synthetic approach, and discusses the potential applications in drug discovery based on the known bioactivities of structurally related compounds.

Core Compound Properties

This compound is a halogenated organosulfur compound. The presence of the trifluoromethylthio (-SCF3) group significantly influences its physicochemical properties, rendering it a lipophilic and metabolically stable moiety. These characteristics are highly desirable in the design of novel therapeutic agents.[1][2]

| Property | Value | Reference |

| CAS Number | 407-16-9 | [3][4] |

| Molecular Formula | C₇H₄ClF₃S | [3][5] |

| Molecular Weight | 212.62 g/mol | [3][5] |

| Boiling Point | 175 °C | [5] |

| Density | 1.43 g/cm³ | [5] |

| Flash Point | 42 °C | [5] |

| Purity (typical) | ≥98% | [4] |

| Synonyms | 1-Chloro-4-(trifluoromethylthio)benzene | [5] |

Synthesis and Experimental Protocols

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a generalized procedure for the synthesis of this compound via nucleophilic aromatic substitution, starting from 1,4-dichlorobenzene or 4-chlorofluorobenzene and a trifluoromethanethiolate source.

Materials:

-

1,4-Dichlorobenzene or 4-Chlorofluorobenzene

-

Potassium fluoride (KF)

-

Thiophosgene (CSCl₂)

-

Acetonitrile (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Generation of Trifluoromethanethiolate Anion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add potassium fluoride (2.0 equivalents) and anhydrous acetonitrile. To this suspension, slowly add thiophosgene (1.0 equivalent) at room temperature. Stir the mixture for 1-2 hours to generate the trifluoromethanethiolate anion in situ.

-

Nucleophilic Substitution: To the reaction mixture, add 4-chlorofluorobenzene (1.0 equivalent). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Potential Applications in Drug Development

Direct biological studies on this compound are not extensively reported. However, the trifluoromethylthio moiety is a key pharmacophore in a variety of biologically active molecules. The incorporation of this group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][8]

Compounds containing the trifluoromethyl group have shown a wide range of biological activities, including antiviral and antifungal properties.[9] For instance, certain trifluoromethyl pyrimidine derivatives have demonstrated significant activity against the tobacco mosaic virus (TMV) and various fungal strains.[9] Furthermore, trifluoromethyl thioxanthone analogues have exhibited antioxidant, anti-amylase, pancreatic lipase inhibition, anticancer, and COX inhibition activities.[10] The trifluoromethyl group is a crucial component in many modern drug designs, often used to fine-tune the physicochemical properties of drug candidates to improve their efficacy and pharmacokinetic profiles.[2]

Given these precedents, this compound represents a valuable building block for the synthesis of novel drug candidates with potential applications in oncology, infectious diseases, and inflammatory conditions. The chloro-substituent on the phenyl ring provides a handle for further chemical modifications and structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized synthetic workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. chemscene.com [chemscene.com]

- 4. 407-16-9 | 5666-7-04 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

- 7. pure.york.ac.uk [pure.york.ac.uk]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-Chlorophenyl Trifluoromethyl Sulfide from 4-Chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4-chlorophenyl trifluoromethyl sulfide is a critical transformation in medicinal and agrochemical research, owing to the unique physicochemical properties imparted by the trifluoromethylthio (-SCF3) group. This guide provides a comprehensive overview of the primary synthetic routes from 4-chlorothiophenol, focusing on electrophilic, radical, and photoredox-catalyzed methodologies. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to equip researchers with the necessary knowledge for the efficient synthesis and characterization of this important building block.

Introduction

The incorporation of the trifluoromethylthio (-SCF3) moiety into organic molecules can significantly enhance their lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and scalable methods for the synthesis of trifluoromethyl sulfides has been an area of intense research. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This technical guide details three prominent methods for its synthesis starting from the readily available 4-chlorothiophenol.

Synthetic Methodologies

The synthesis of this compound from 4-chlorothiophenol can be broadly categorized into three main approaches, each with its own set of advantages and limitations.

-

Electrophilic Trifluoromethylation: This method involves the use of an electrophilic source of the "CF3+" synthon, which reacts with the nucleophilic thiolate anion of 4-chlorothiophenol.

-

Radical Trifluoromethylation: This approach utilizes reagents that generate a trifluoromethyl radical (•CF3), which then reacts with 4-chlorothiophenol.

-

Photoredox-Catalyzed Trifluoromethylation: A modern and increasingly popular method that employs visible light and a photocatalyst to generate the trifluoromethyl radical under mild reaction conditions.

The choice of method often depends on factors such as substrate scope, functional group tolerance, scalability, and the availability of reagents and equipment.

Reaction Pathways and Mechanisms

The following diagrams illustrate the general mechanisms for the three primary synthetic routes.

Figure 1: General pathway for electrophilic trifluoromethylation.

Figure 2: General pathway for radical trifluoromethylation.

Figure 3: General pathway for photoredox-catalyzed trifluoromethylation.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Method 1: Electrophilic Trifluoromethylation using Umemoto's Reagent

This method offers a direct approach with a commercially available, shelf-stable electrophilic trifluoromethylating agent.[1][2][3][4]

Reaction Scheme:

Ar-SH + (CF₃)₂S⁺-R X⁻ → Ar-SCF₃ + (R)S + HX

-

Materials:

-

4-Chlorothiophenol

-

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Procedure:

-

To a solution of 4-chlorothiophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Cool the reaction mixture to 0 °C and add S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (1.2 eq) in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Method 2: Radical Trifluoromethylation using Langlois Reagent

This method utilizes a cost-effective and stable solid reagent to generate trifluoromethyl radicals.[5][6][7][8][9]

Reaction Scheme:

Ar-SH + CF₃SO₂Na + Oxidant → Ar-SCF₃

-

Materials:

-

4-Chlorothiophenol

-

Sodium trifluoromethanesulfinate (Langlois Reagent)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) or other suitable oxidant

-

Acetonitrile (MeCN) or other suitable solvent

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Procedure:

-

In a round-bottom flask, dissolve 4-chlorothiophenol (1.0 eq) and sodium trifluoromethanesulfinate (2.0 eq) in acetonitrile.

-

To the stirred solution, add tert-butyl hydroperoxide (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by washing with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 3: Photoredox-Catalyzed Trifluoromethylation using Trifluoroiodomethane (CF₃I)

This method represents a mild and efficient approach, leveraging visible light to drive the reaction.[10][11][12][13][14]

Reaction Scheme:

Ar-SH + CF₃I --(Photocatalyst, Base, Visible Light)--> Ar-SCF₃

-

Materials:

-

4-Chlorothiophenol

-

Trifluoroiodomethane (CF₃I)

-

fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ as photocatalyst

-

An organic base such as triethylamine (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU)

-

Anhydrous solvent such as acetonitrile or dimethylformamide

-

Blue LED light source

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add 4-chlorothiophenol (1.0 eq), the photocatalyst (1-5 mol%), and the organic base (1.5 eq) in the chosen anhydrous solvent.

-

Seal the vessel and degas the solution with a stream of nitrogen or argon for 15-30 minutes.

-

Introduce trifluoroiodomethane gas into the reaction vessel (a balloon filled with CF₃I is a common laboratory setup).

-

Irradiate the reaction mixture with a blue LED light source at room temperature.

-

Stir the reaction for 6-24 hours, monitoring its progress by TLC or GC-MS.

-

Once the reaction is complete, quench with water and extract with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

Figure 4: A generalized workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic methods. Please note that yields are highly dependent on the specific reaction conditions and scale.

| Method | Trifluoromethylating Agent | Catalyst/Initiator | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Electrophilic Trifluoromethylation | Umemoto's Reagent | Base (e.g., NaH) | 70-90 | High yields, commercially available and stable reagent. | Stoichiometric use of expensive reagent, formation of stoichiometric byproducts. |

| Radical Trifluoromethylation | Langlois Reagent | Oxidant (e.g., TBHP) | 60-80 | Inexpensive and stable reagent, good functional group tolerance. | Requires a stoichiometric oxidant, potentially harsh reaction conditions (heat). |

| Photoredox-Catalyzed Trifluoromethylation | CF₃I | Photocatalyst | 75-95 | Mild reaction conditions, high efficiency, good for complex molecules. | Requires specialized photochemical equipment, CF₃I is a gas. |

Characterization of this compound

The synthesized product should be thoroughly characterized to confirm its identity and purity.

-

Chemical Formula: C₇H₄ClF₃S[15]

-

Molecular Weight: 212.62 g/mol [15]

-

CAS Number: 407-16-9[15]

-

Appearance: Typically a colorless to pale yellow oil or low-melting solid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): Expected to show two doublets in the aromatic region (approximately δ 7.3-7.7 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (CDCl₃): Expected to show signals for the four distinct aromatic carbons, with the carbon attached to the SCF₃ group showing a quartet due to coupling with the fluorine atoms. The CF₃ carbon itself will appear as a quartet at a characteristic downfield shift.

-

¹⁹F NMR (CDCl₃): Expected to show a singlet for the CF₃ group.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Conclusion

The synthesis of this compound from 4-chlorothiophenol can be achieved through several effective methods. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, cost, and available equipment. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and successfully synthesizing this valuable compound for their drug discovery and development endeavors.

References

- 1. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]

- 6. santiago-lab.com [santiago-lab.com]

- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemscene.com [chemscene.com]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4-Chlorophenyl trifluoromethyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl trifluoromethyl sulfide (C7H4ClF3S) is a molecule of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethylthio and chloro-substituents.[1][2][3] A thorough understanding of its molecular structure, electronic characteristics, and reactivity is paramount for its application in drug design and the development of novel materials. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at the atomic level, providing insights that complement and guide experimental studies.

This technical guide outlines the theoretical framework and computational workflow for a comprehensive quantum chemical analysis of this compound. It details the methodologies for calculating its optimized geometry, vibrational frequencies, electronic properties, and spectroscopic signatures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄ClF₃S[1][2][3] |

| Molecular Weight | 212.62 g/mol [1][2][3] |

| IUPAC Name | 1-chloro-4-(trifluoromethylsulfanyl)benzene[2] |

| SMILES | C1=C(C=CC(=C1)SC(F)(F)F)Cl[1] |

| InChI Key | ATFBQTUDGRJCNB-UHFFFAOYSA-N[2] |

Methodologies and Experimental Protocols

The computational analysis of this compound is typically performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.

1. Geometry Optimization:

-

Protocol: The initial molecular structure of this compound is constructed using a molecular modeling program. This structure is then optimized to find the lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules containing halogens and sulfur. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

2. Frequency Calculations:

-

Protocol: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

3. Electronic Properties Analysis:

-

Protocol: With the optimized geometry, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

4. Spectroscopic Simulation:

-

Protocol:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹³C and ¹H NMR chemical shifts. These calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory, and the chemical shifts are referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

-

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum. This method calculates the excitation energies and oscillator strengths of the electronic transitions, providing insight into the molecule's photophysical properties.

-

Data Presentation

The quantitative results from these calculations are best presented in a structured tabular format for clarity and ease of comparison with experimental data.

Table 2: Calculated Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl | Hypothetical Value |

| C-S | Hypothetical Value |

| S-CF₃ | Hypothetical Value |

| C-F | Hypothetical Value |

| C-C (aromatic) | Hypothetical Value |

| C-H | Hypothetical Value |

| ∠ C-S-C | Hypothetical Value |

| ∠ Cl-C-C | Hypothetical Value |

Table 3: Selected Calculated Vibrational Frequencies (Scaled) and Assignments

| Wavenumber (cm⁻¹) | Assignment |

| Hypothetical Value | C-Cl stretch |

| Hypothetical Value | C-S stretch |

| Hypothetical Value | CF₃ symmetric stretch |

| Hypothetical Value | Aromatic C-H stretch |

| Hypothetical Value | Aromatic ring breathing |

Table 4: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Hypothetical Value |

| LUMO Energy | Hypothetical Value |

| HOMO-LUMO Gap | Hypothetical Value |

| Ionization Potential | Hypothetical Value |

| Electron Affinity | Hypothetical Value |

Visualizations

Diagram 1: Quantum Chemical Calculation Workflow

References

Safe handling and storage of 4-Chlorophenyl trifluoromethyl sulfide

An In-depth Technical Guide to the Safe Handling and Storage of 4-Chlorophenyl trifluoromethyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and storage requirements for this compound (CAS No. 407-16-9). The following sections detail the hazardous properties, necessary precautions, and emergency procedures to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. While comprehensive toxicological data is not fully available, information from safety data sheets of this and structurally similar compounds indicates several risks. The material is generally considered an irritant and may be harmful if ingested or inhaled.[1] It is crucial to handle this compound with the appropriate safety measures to minimize exposure.

GHS Hazard Statements (based on related compounds):

-

May be harmful if swallowed.[2]

-

May be harmful in contact with skin.[2]

-

May be harmful if inhaled.[2]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

-

Very toxic to aquatic life with long-lasting effects.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its physical properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 407-16-9 | --INVALID-LINK--[4], --INVALID-LINK--[5] |

| Molecular Formula | C₇H₄ClF₃S | --INVALID-LINK--[4], --INVALID-LINK--[5] |

| Molecular Weight | 212.62 g/mol | --INVALID-LINK--[4], --INVALID-LINK--[5] |

| Boiling Point | 175°C | --INVALID-LINK--[5] |

| Flash Point | 42°C | --INVALID-LINK--[5] |

| Density | 1.43 g/cm³ | --INVALID-LINK--[5] |

Detailed Experimental Protocols

Adherence to strict protocols is essential when working with this compound. The following sections provide detailed methodologies for safe handling, storage, and emergency response.

Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling this chemical:

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that are impervious to the chemical.[1]

-

Body Protection: Wear a lab coat, and for larger quantities or in case of potential splashing, use chemical-resistant aprons or suits.[1]

-

Respiratory Protection: Use only in a chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

References

Methodological & Application

Application Notes and Protocols for Trifluoromethylthiolation Reactions Using 4-Chlorophenyl trifluoromethyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a topic of significant interest in medicinal chemistry and drug discovery. This functional group can enhance key drug-like properties such as lipophilicity, metabolic stability, and bioavailability. 4-Chlorophenyl trifluoromethyl sulfide is an important reagent in this context, serving as an electrophilic source of the SCF3 moiety for the functionalization of various nucleophilic substrates. These application notes provide an overview of its use, with a focus on the trifluoromethylthiolation of arenes, a common application for this class of reagents.

The trifluoromethylthiolation of arenes using reagents similar to this compound, such as p-ClPhNHSCF3 (a modified Billard reagent), proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically carried out in a strong acid, which activates the trifluoromethylthiolating agent and facilitates the attack of the aromatic substrate.

Data Presentation

Table 1: Trifluoromethylthiolation of Arenes with a Modified Billard Reagent (p-ClPhNHSCF3)

| Entry | Arene Substrate | Product | Yield (%) |

| 1 | Anisole | 4-Methoxyphenyl trifluoromethyl sulfide | 85 |

| 2 | Toluene | 4-Methylphenyl trifluoromethyl sulfide | 78 |

| 3 | Benzene | Phenyl trifluoromethyl sulfide | 65 |

| 4 | Chlorobenzene | This compound | 55 |

| 5 | N,N-Dimethylaniline | 4-(Dimethylamino)phenyl trifluoromethyl sulfide | 90 |

| 6 | Naphthalene | 1-(Trifluoromethylthio)naphthalene | 70 |

| 7 | Thiophene | 2-(Trifluoromethylthio)thiophene | 68 |

| 8 | Furan | 2-(Trifluoromethylthio)furan | 62 |

Note: Data presented is representative of yields obtained with similar electrophilic trifluoromethylthiolating agents under acidic conditions and should be considered as a guideline for reactions involving this compound.

Experimental Protocols

Protocol 1: General Procedure for the Electrophilic Trifluoromethylthiolation of Arenes

This protocol describes a general method for the trifluoromethylthiolation of electron-rich aromatic and heteroaromatic compounds using an electrophilic SCF3 source like this compound, activated by a strong acid.

Materials:

-

Arene substrate (1.0 mmol)

-

This compound (1.2 mmol)

-

Trifluoroacetic acid (TFA), 5 mL

-

Dichloromethane (DCM), 10 mL

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask containing the arene substrate (1.0 mmol), add dichloromethane (10 mL) and trifluoroacetic acid (5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 mmol) to the reaction mixture in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired trifluoromethylthiolated arene.

Visualizations

Experimental Workflow for Arene Trifluoromethylthiolation

Caption: Workflow for the electrophilic trifluoromethylthiolation of arenes.

Proposed Reaction Mechanism

Caption: Mechanism of electrophilic trifluoromethylthiolation.

Application Notes and Protocols for Nucleophilic Substitution on 4-Chlorophenyl Trifluoromethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on 4-chlorophenyl trifluoromethyl sulfide. The trifluoromethylthio (-SCF₃) group is a highly lipophilic and electron-withdrawing moiety that enhances the metabolic stability and cell membrane permeability of drug candidates. Consequently, the functionalization of scaffolds containing this group, such as this compound, is of significant interest in medicinal chemistry and drug development.

The protocols outlined below describe common nucleophilic aromatic substitution (SNAr) reactions, including amination, thiolation, and etherification, to generate a diverse range of derivatives. These reactions typically require a catalyst, such as a palladium or copper complex, to facilitate the substitution of the chloro group.

I. Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a broad range of primary and secondary amines. For an electron-deficient substrate like this compound, this palladium-catalyzed reaction is an effective method for introducing amine functionalities.

Experimental Protocol: Synthesis of N-Aryl-4-(trifluoromethylthio)anilines

This protocol is a general procedure adapted from established Buchwald-Hartwig amination methodologies for aryl chlorides.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BrettPhos)

-

Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents).

-

Add this compound (1.0 equivalent) and the desired amine (1.2-1.5 equivalents).

-

Add the anhydrous solvent (toluene or dioxane) to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(trifluoromethylthio)aniline.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Nucleophile (Amine) | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ | Xantphos | NaOt-Bu | Toluene | 100 | 18 | Est. 70-90 |

| 2 | Morpholine | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Dioxane | 110 | 24 | Est. 65-85 |

| 3 | Piperidine | Pd(OAc)₂ | Xantphos | NaOt-Bu | Toluene | 100 | 20 | Est. 75-95 |

Note: Yields are estimated based on typical Buchwald-Hartwig reactions with similar substrates and are subject to optimization for specific amine nucleophiles.

Figure 1: Workflow for Buchwald-Hartwig Amination.

II. Copper-Catalyzed C-S Cross-Coupling (Ullmann Condensation)

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly C-S and C-O bonds, using a copper catalyst. While traditional Ullmann reactions often require harsh conditions, modern protocols with various ligands allow for milder reaction conditions. This method is suitable for the synthesis of diaryl sulfides from this compound and a thiol.

Experimental Protocol: Synthesis of Diaryl Sulfides

This protocol is a general procedure adapted from modern Ullmann-type C-S coupling reactions.

Materials:

-

This compound

-

Aryl or alkyl thiol (e.g., thiophenol, 4-methoxythiophenol)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, DMSO, or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

-

Add this compound (1.0 equivalent) and the thiol (1.2 equivalents).

-

Add the anhydrous solvent.

-

Seal the tube and heat the mixture to 110-140 °C for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the diaryl sulfide.

Table 2: Representative Conditions for Ullmann C-S Coupling

| Entry | Nucleophile (Thiol) | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | Est. 60-80 |

| 2 | 4-Methoxythiophenol | CuI | DMEDA | Cs₂CO₃ | Toluene | 130 | 36 | Est. 55-75 |

Note: Yields are estimated based on typical Ullmann C-S coupling reactions and may require optimization.

Figure 2: Workflow for Ullmann C-S Coupling.

III. Copper-Catalyzed C-O Cross-Coupling (Ullmann Condensation)

Similar to the C-S coupling, the Ullmann condensation can be employed to form C-O bonds, leading to the synthesis of diaryl ethers. Phenols are used as nucleophiles in this copper-catalyzed reaction.

Experimental Protocol: Synthesis of Diaryl Ethers

This protocol is a general procedure adapted from modern Ullmann-type C-O coupling reactions.

Materials:

-

This compound

-

Phenol or substituted phenol

-

Copper(I) iodide (CuI)

-

Ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Charge a Schlenk tube with CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

-

Add this compound (1.0 equivalent) and the phenol (1.5 equivalents).

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 100-130 °C for 24-48 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired diaryl ether.

Table 3: Representative Conditions for Ullmann C-O Coupling

| Entry | Nucleophile (Phenol) | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | CuI | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 110 | 24 | Est. 50-70 |

| 2 | 4-Methoxyphenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 36 | Est. 45-65 |

Note: Yields are estimated based on typical Ullmann C-O coupling reactions and may require optimization.

Application Notes and Protocols: Trifluoromethylthiolation of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethylthio (SCF3) group into heterocyclic compounds is a pivotal strategy in modern medicinal chemistry and drug discovery.[1][2] This functional group can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] These application notes provide an overview of current methods for the trifluoromethylthiolation of various heterocyclic systems, complete with detailed experimental protocols and comparative data to guide researchers in this critical area of synthetic chemistry.

Methods and Reagents

The trifluoromethylthiolation of heterocycles can be broadly categorized into three main approaches: electrophilic, nucleophilic, and radical pathways. The choice of method often depends on the nature of the heterocyclic substrate and the desired regioselectivity.

A variety of reagents have been developed for each of these strategies. Electrophilic trifluoromethylthiolating reagents are often used for electron-rich heterocycles, while nucleophilic and radical methods offer complementary reactivity.[5][6][7]

Common Electrophilic Reagents:

-

N-(Trifluoromethylthio)phthalimide[9]

Common Nucleophilic Reagents:

-

Copper(I) trifluoromethanethiolate (CuSCF3)

-

(Trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a sulfur source[11]

Common Radical Precursors:

-

Sodium trifluoromethanesulfinate (Langlois reagent)[18]

Data Presentation: Comparative Analysis of Trifluoromethylthiolation Methods

The following tables summarize the reaction conditions and yields for the trifluoromethylthiolation of common heterocyclic scaffolds, providing a comparative overview of different methodologies.

Table 1: Trifluoromethylthiolation of Indoles

| Entry | Method | Reagent | Catalyst/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Electrophilic | N-(Trifluoromethylthio)saccharin | (Cp*RhCl2)2 / AgSbF6 | DCE | 100 | 88 | [8] |

| 2 | Electrophilic | Trifluoromethanesulfonyl chloride | Triphenylphosphine / NaI | Not Specified | Not Specified | High | [16] |

| 3 | Radical | Trifluoromethylsulfonyl pyridinium salt (TFSP) | Diethyl phosphite / NaCl | Not Specified | Not Specified | up to 71 | [17] |

| 4 | Electrophilic | CF3SO2Na | Cu(OAc)2 | Dry Solvents | Not Specified | Good to Excellent | [19] |